molecular formula C22H36N2O4 B12310145 Oseltamivir impurity-10

Oseltamivir impurity-10

Cat. No.: B12310145
M. Wt: 392.5 g/mol
InChI Key: UFUJITNCLJSDST-UHFFFAOYSA-N
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Description

(3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a complex organic compound with a molecular formula of C22H36N2O4 and a molecular weight of 392.53 g/mol This compound is characterized by its unique cyclohexene ring structure, which is substituted with various functional groups, including acetamido, diallylamino, and pentan-3-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Mechanism of Action

The mechanism of action of (3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C22H36N2O4

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C22H36N2O4/c1-7-12-24(13-8-2)19-14-17(22(26)27-11-5)15-20(21(19)23-16(6)25)28-18(9-3)10-4/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25)

InChI Key

UFUJITNCLJSDST-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

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